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Compound of Interest |

(R)-3-Cyclopropyl-2-
Compound Name:
hydroxypropanoic acid
CAS No.: 174265-97-5
Cat. No.: B1359166

CAS Number: 174265-97-5 Synonyms: (R)-Cyclopropyl lactic acid; (2R)-3-Cyclopropyl-2-
hydroxypropanoic acid

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a high-value chiral building block utilized
extensively in modern medicinal chemistry.[1] Its structural significance lies in the combination
of a cyclopropyl moiety—known for enhancing metabolic stability and inducing specific
conformational constraints—and a chiral

-hydroxy acid core.[1] This molecule serves as a critical synthon for the synthesis of
peptidomimetics, protease inhibitors (including SARS-CoV-2 MPro inhibitors), and PHD1
inhibitors.

This guide details the chemical identity, strategic utility in drug design, robust synthetic
methodologies, and quality control protocols required for its application in pharmaceutical
development.

Chemical Identity & Physical Properties|[2]
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Parameter Data

174265-97-5 (Primary); 1599840-16-0
(Alternate/Salt forms)

CAS Number

IUPAC Name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid

Molecular Formula

Molecular Weight 130.14 g/mol
Chirality (R)-Enantiomer
Physical State White to off-white crystalline solid or viscous oil

Soluble in MeOH, DMSO, EtOAc; sparingly

Solubility
soluble in non-polar solvents

pKa ~3.8 (Carboxylic acid)

Structural Analysis: The molecule features a stereogenic center at C2. The (R)-configuration is
defined by the Cahn-Ingold-Prelog (CIP) priority rules:

¢ (Highest)

e (Lowest)

Strategic Utility in Drug Discovery
Metabolic Stability Engineering

The incorporation of the cyclopropyl group at the C3 position is a deliberate medicinal
chemistry strategy. Unlike a standard propyl or isopropyl chain, the cyclopropyl ring:

o Blocks

-Oxidation: The strained ring structure resists typical fatty acid degradation pathways.

» Reduces CYP450 Clearance: The cyclopropyl group is less prone to oxidative hydroxylation
compared to flexible alkyl chains, often improving the half-life (

) of the final API.
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Peptidomimetic Scaffolds

(R)-3-Cyclopropyl-2-hydroxypropanoic acid acts as a bioisostere for hydrophobic amino
acids (e.g., Leucine, Phenylalanine) in peptidomimetics. The

-hydroxy group allows for the formation of depsipeptides or specific hydrogen-bonding
interactions within enzyme active sites, such as the catalytic triad of serine proteases.

Synthesis & Manufacturing Methodologies

To ensure high enantiomeric excess (

), researchers typically employ asymmetric reduction of the corresponding

-keto acid rather than resolving the racemate.

Route A: Biocatalytic Asymmetric Reduction (Preferred)

This route utilizes lactate dehydrogenase (LDH) or engineered ketoreductases (KREDS) to
reduce 3-cyclopropyl-2-oxopropanoic acid. This method is preferred for its high
stereoselectivity and green chemistry profile.

Protocol:

e Precursor Synthesis: Grignard reaction of cyclopropylmagnesium bromide with diethyl
oxalate yields ethyl 3-cyclopropyl-2-oxopropanoate. Hydrolysis provides the free keto-acid.

e Enzymatic Reduction:
o Substrate: 3-Cyclopropyl-2-oxopropanoic acid.
o Enzyme: D-Lactate Dehydrogenase (D-LDH) or specific (R)-selective KRED.
o Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).
o Conditions: pH 7.0 (Phosphate buffer), 30°C.

o Workup: Acidification to pH 2, extraction with EtOAc, and crystallization.

Route B: Chemical Asymmetric Hydrogenation
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For labs lacking biocatalysis capabilities, asymmetric hydrogenation using chiral Ruthenium or
Rhodium catalysts is effective.

o Catalyst: [RuCl(p-cymene)((R)-BINAP)]CI
e Hydrogen Source:

gas (40-60 bar) or Transfer Hydrogenation (Formic acid/TEA).

Synthetic Workflow Diagram
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Caption: Figure 1. Biocatalytic route for the synthesis of (R)-3-Cyclopropyl-2-
hydroxypropanoic acid ensuring high enantiopurity.

Analytical Quality Control

Validating the stereochemistry is critical, as the (S)-enantiomer may be inactive or toxic in
biological systems.

Chiral HPLC Method

Direct separation of the acid can be challenging due to peak tailing. Derivatization to the methyl
ester or analysis on specialized columns is recommended.

¢ Column: Chiralpak 1A or IC (Immobilized Amylose/Cellulose derivatives).

o Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10: 0.1).

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1359166?utm_src=pdf-body-img
https://www.benchchem.com/product/b1359166?utm_src=pdf-body
https://www.benchchem.com/product/b1359166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Flow Rate: 1.0 mL/min.
e Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

o Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-isomer. Note: Run
a racemic standard first to establish retention times.

Optical Rotation
e Parameter:
[2]

e Condition: ¢ = 1.0 in Methanol or Chloroform.

o Standard: Compare against Certificate of Analysis (CoA) of a reference standard. (R)-lactic
acid derivatives generally exhibit specific rotation values that must be empirically verified for
the cyclopropyl analog, often negative in MeOH.

Safety & Handling

e Hazards: Causes skin irritation (H315), serious eye irritation (H319).
o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The

-hydroxy acid moiety is susceptible to intermolecular esterification (oligomerization) upon
prolonged standing at room temperature.

o Handling: Use standard PPE. Avoid contact with strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: (R)-3-Cyclopropyl-2-hydroxypropanoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359166#r-3-cyclopropyl-2-hydroxypropanoic-acid-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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